(6-(Difluoromethoxy)pyridin-3-yl)boronic acid
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Overview
Description
(6-(Difluoromethoxy)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C6H6BF2NO3 and a molecular weight of 188.93 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a pyridine ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or triflates in the presence of a base and a palladium catalyst to form coupled products .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of various biologically active compounds .
Pharmacokinetics
It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c .
Result of Action
The products of suzuki-miyaura cross-coupling reactions involving boronic acids can have various biological activities depending on their structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (6-(Difluoromethoxy)pyridin-3-yl)boronic acid. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the borylation of 6-(difluoromethoxy)pyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of (6-(Difluoromethoxy)pyridin-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(6-(Difluoromethoxy)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(6-(Difluoromethoxy)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(6-(Difluoromethoxy)pyridin-3-yl)boronic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of molecules with specific electronic requirements and in the development of compounds with improved pharmacokinetic properties.
Properties
IUPAC Name |
[6-(difluoromethoxy)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO3/c8-6(9)13-5-2-1-4(3-10-5)7(11)12/h1-3,6,11-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIBVMWENNLYNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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